molecular formula C21H28N2O6S2 B4191455 3-(benzylsulfonyl)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}propanamide

3-(benzylsulfonyl)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}propanamide

Cat. No. B4191455
M. Wt: 468.6 g/mol
InChI Key: JNELKRYOLDODDJ-UHFFFAOYSA-N
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Description

3-(benzylsulfonyl)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}propanamide, commonly known as BDP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BDP belongs to the class of sulfonamide compounds, which have been widely used in medicinal chemistry due to their diverse biological activities.

Mechanism of Action

The mechanism of action of BDP is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and oxidative stress. BDP has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. BDP has also been shown to inhibit the activity of Akt, a protein kinase that regulates cell growth and survival. Additionally, BDP has been shown to inhibit the production of reactive oxygen species, which play a role in oxidative stress.
Biochemical and Physiological Effects:
BDP has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, BDP has been shown to induce apoptosis and inhibit angiogenesis. In inflammation models, BDP has been shown to reduce the production of pro-inflammatory cytokines and inhibit the recruitment of immune cells. In neurological disorders, BDP has been shown to inhibit oxidative stress and inflammation, which are implicated in the pathogenesis of these diseases.

Advantages and Limitations for Lab Experiments

One advantage of BDP is its potential therapeutic applications in various diseases. Another advantage is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation of BDP is its low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, the mechanism of action of BDP is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on BDP. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to elucidate the mechanism of action of BDP, which can provide insights into its effects on cellular signaling pathways. Additionally, future research can focus on improving the solubility of BDP in aqueous solutions, which can expand its use in various experiments. Finally, research can focus on developing derivatives of BDP with improved biological activity and pharmacokinetic properties.

Scientific Research Applications

BDP has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, BDP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that BDP can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, BDP has been studied for its potential neuroprotective effects by inhibiting oxidative stress and inflammation.

properties

IUPAC Name

3-benzylsulfonyl-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O6S2/c1-4-23(5-2)31(27,28)18-11-12-20(29-3)19(15-18)22-21(24)13-14-30(25,26)16-17-9-7-6-8-10-17/h6-12,15H,4-5,13-14,16H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNELKRYOLDODDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzylsulfonyl)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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